3-Amino-2-Bromo-5-fluoropyridine
Overview
Description
3-Amino-2-Bromo-5-fluoropyridine: is a fluorinated pyridine derivative with the molecular formula C5H4BrFN2 and a molecular weight of 191.00 g/mol . This compound is characterized by the presence of amino, bromo, and fluoro substituents on the pyridine ring, making it a valuable building block in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-Bromo-5-fluoropyridine typically involves the halogenation and amination of pyridine derivatives. One common method is the palladium-catalyzed reaction of 2-bromo-5-fluoropyridine with various amines . This reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and catalysts to achieve consistent quality and yield. The compound is then purified through crystallization or chromatography techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-Bromo-5-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boron reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions to achieve high yields.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be obtained.
Coupling Products: Biaryl compounds are commonly formed through Suzuki-Miyaura coupling.
Scientific Research Applications
Chemistry: 3-Amino-2-Bromo-5-fluoropyridine is used as a building block in the synthesis of complex organic molecules. Its unique substituents make it valuable for creating diverse chemical libraries .
Biology: In biological research, this compound is used to study the effects of fluorinated pyridines on biological systems. It serves as a precursor for the synthesis of bioactive molecules .
Medicine: The compound is explored for its potential in drug discovery and development. Its derivatives have shown promise in various therapeutic areas, including oncology and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for various applications .
Mechanism of Action
The mechanism of action of 3-Amino-2-Bromo-5-fluoropyridine involves its interaction with molecular targets in biological systems. The amino group can form hydrogen bonds with biological macromolecules, while the bromo and fluoro substituents can participate in halogen bonding and hydrophobic interactions . These interactions influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
- 2-Amino-5-fluoropyridine
- 2-Amino-3-fluoropyridine
- 4-Amino-3-fluoropyridine
- 2-Bromo-5-fluoropyridine
- 3-Bromo-5-fluoropyridine-2-carboxylic acid
- 5-Amino-2-fluoropyridine
- 5-Bromo-3-fluoropyridine-2-carbonitrile
Uniqueness: 3-Amino-2-Bromo-5-fluoropyridine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The combination of amino, bromo, and fluoro groups enhances its reactivity and potential for diverse applications .
Properties
IUPAC Name |
2-bromo-5-fluoropyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrFN2/c6-5-4(8)1-3(7)2-9-5/h1-2H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZAKZBKMMUARE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654273 | |
Record name | 2-Bromo-5-fluoropyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884495-03-8 | |
Record name | 2-Bromo-5-fluoropyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 884495-03-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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